molecular formula C7H11BrO2 B6169448 rac-methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate, cis CAS No. 134785-24-3

rac-methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate, cis

Cat. No.: B6169448
CAS No.: 134785-24-3
M. Wt: 207.1
InChI Key:
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Description

rac-methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate, cis: is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with cyclobutane derivatives.

    Esterification: The carboxylate ester can be formed by reacting the bromomethylated cyclobutane with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for bromomethylation and esterification to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.

    Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines under reflux conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl cyclobutane derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of cyclobutanol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of substitution and oxidation reactions.

Biology and Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Biochemical Studies: Used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry:

    Material Science: Potential use in the development of new materials with specific properties.

    Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The compound exerts its effects primarily through its reactive bromomethyl group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles.

Comparison with Similar Compounds

  • Methyl (1R,2S)-2-(chloromethyl)cyclobutane-1-carboxylate, cis
  • Methyl (1R,2S)-2-(iodomethyl)cyclobutane-1-carboxylate, cis
  • Methyl (1R,2S)-2-(hydroxymethyl)cyclobutane-1-carboxylate, cis

Uniqueness:

  • Reactivity: The bromomethyl group in rac-methyl (1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate, cis is more reactive compared to the chloromethyl and iodomethyl analogs, making it more suitable for certain types of chemical reactions.
  • Applications: Its unique reactivity profile makes it a valuable intermediate in the synthesis of complex molecules and in various industrial applications.

This compound’s unique structural features and reactivity make it a versatile and valuable compound in both scientific research and industrial applications.

Properties

CAS No.

134785-24-3

Molecular Formula

C7H11BrO2

Molecular Weight

207.1

Purity

95

Origin of Product

United States

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